molecular formula C16H16F3N3O3 B2661210 N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide CAS No. 1009744-50-6

N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide

Cat. No.: B2661210
CAS No.: 1009744-50-6
M. Wt: 355.317
InChI Key: AULXLZRBQZVXEO-VQHVLOKHSA-N
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Description

N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a trifluoromethyl group, and a carbamoylphenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide typically involves multi-step organic reactionsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes such as cell growth, apoptosis, or signal transduction .

Comparison with Similar Compounds

N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives and trifluoromethyl-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c17-16(18,19)13(23)7-9-22-8-1-2-12(22)15(25)21-11-5-3-10(4-6-11)14(20)24/h3-7,9,12H,1-2,8H2,(H2,20,24)(H,21,25)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULXLZRBQZVXEO-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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